

A Comprehensive Technical Guide to 1,1'-Oxalyldiimidazole: Synthesis, Structure, and Applications

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Compound of Interest

Compound Name: 1,1'-Oxalyldiimidazole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Oxalyldiimidazole (ODI) is a highly efficient activating reagent for carboxylic acids, widely employed in organic synthesis, particularly in the formation of amide and ester bonds. This technical guide provides an in-depth overview of the synthesis, structure, and applications of ODI, with a focus on its utility in drug development and peptide chemistry. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers in the field.

Introduction

1,1'-Oxalyldiimidazole, also known as N,N'-oxalyldiimidazole, is a white to off-white crystalline solid that has established itself as a valuable reagent in organic chemistry since its introduction. It is particularly recognized for its ability to activate carboxylic acids under mild conditions, facilitating their conversion into a variety of derivatives such as amides, esters, and thioesters.^[1] This reactivity profile makes it an attractive alternative to other coupling reagents, especially in syntheses involving sensitive substrates.

The core of ODI's reactivity lies in the two imidazole rings attached to a central oxalyl backbone. This structure renders the carbonyl carbons highly electrophilic, readily undergoing

nucleophilic attack by a carboxylic acid. The resulting activated intermediate, an acylimidazolide, is then susceptible to reaction with a wide range of nucleophiles. This two-step, in-situ activation and coupling process is a cornerstone of its application in complex molecule synthesis, including the assembly of peptides and other pharmaceutically relevant scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties of **1,1'-Oxalyldiimidazole** is provided in the table below. This data is essential for its appropriate handling, storage, and use in experimental setups.

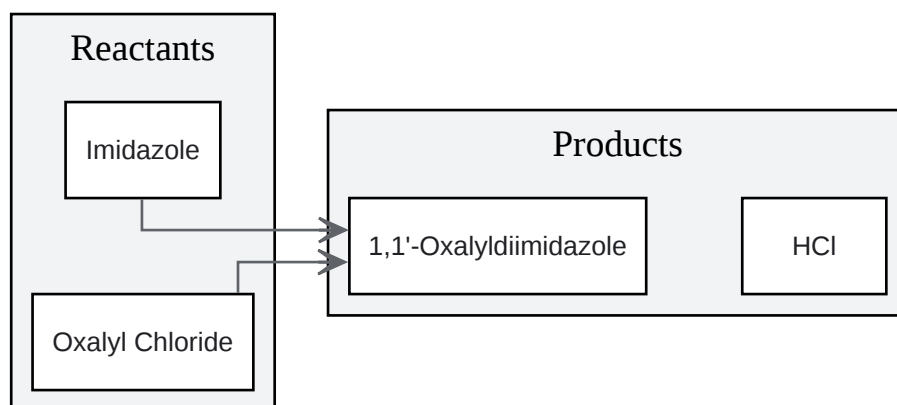
Property	Value	Reference
Molecular Formula	C ₈ H ₆ N ₄ O ₂	[2]
Molecular Weight	190.16 g/mol	[2]
Appearance	White to off-white crystalline powder	
Melting Point	114-116 °C	
Solubility	Soluble in dichloromethane, N,N-dimethylformamide (DMF), acetonitrile. Poor solubility in water.	
CAS Number	18637-83-7	[2]

Synthesis of 1,1'-Oxalyldiimidazole

The synthesis of **1,1'-Oxalyldiimidazole** is typically achieved through the reaction of oxalyl chloride with imidazole or a silylated imidazole derivative. While the original literature by Murata from 1983 describes its utility, a detailed experimental protocol for its preparation is not readily available in public literature.[3] Therefore, a plausible experimental protocol is provided below, based on established organic chemistry principles for the formation of N-acylimidazoles.

Proposed Experimental Protocol

Reaction Scheme:



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Figure 1. General reaction scheme for the synthesis of **1,1'-Oxalyldiimidazole**.

Materials:

- Oxalyl chloride
- Imidazole
- Anhydrous tetrahydrofuran (THF)
- Anhydrous hexane
- Triethylamine (optional, as an acid scavenger)

Procedure:

- A solution of imidazole (2.0 equivalents) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
- The flask is cooled to 0 °C in an ice bath.
- A solution of oxalyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the stirred imidazole solution over a period of 30-60 minutes.

- If not all the imidazole is intended to act as the base, triethylamine (2.0 equivalents) can be added to the initial imidazole solution to neutralize the HCl byproduct.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
- The formation of a precipitate (triethylamine hydrochloride if used, or imidazolium hydrochloride) is observed.
- The precipitate is removed by filtration under an inert atmosphere.
- The filtrate is concentrated under reduced pressure to yield a solid residue.
- The crude product is triturated with anhydrous hexane, filtered, and dried under vacuum to afford **1,1'-Oxalyldiimidazole** as a crystalline solid.

Note: This is a proposed protocol and should be performed with caution in a well-ventilated fume hood due to the hazardous nature of oxalyl chloride and the generation of HCl.

Structural Characterization

Detailed spectroscopic and crystallographic data for **1,1'-Oxalyldiimidazole** are not extensively reported in the literature. The following tables provide expected and plausible data based on the known structure and data from analogous N-acylimidazole compounds.

Spectroscopic Data (Hypothetical)

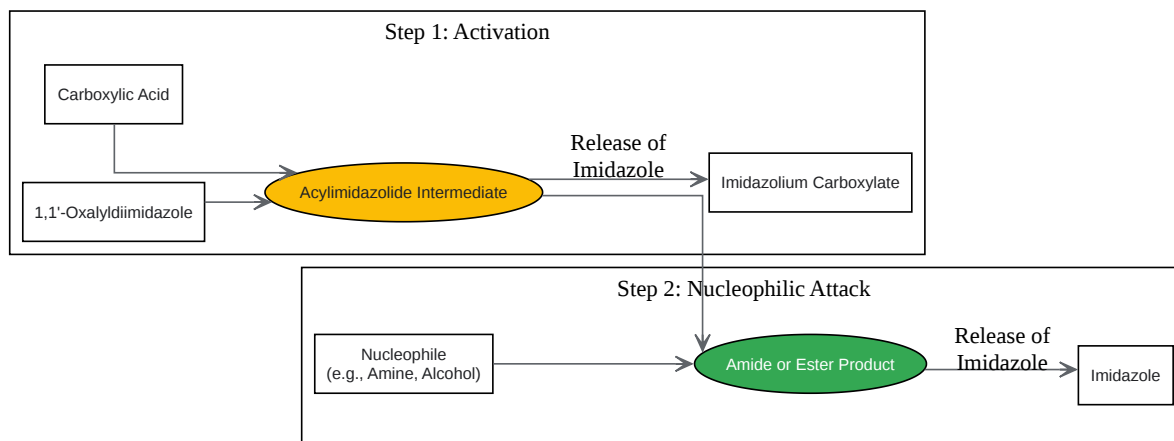
Technique	Expected Observations
^1H NMR	Signals corresponding to the three distinct protons on the imidazole ring. The proton at the 2-position would be the most downfield, followed by the protons at the 4- and 5-positions.
^{13}C NMR	Resonances for the carbonyl carbons of the oxalyl group (expected to be in the range of 160-170 ppm) and the three distinct carbons of the imidazole ring.
FTIR (cm^{-1})	Strong absorption bands for the carbonyl ($\text{C}=\text{O}$) stretching vibrations, likely around 1700-1750 cm^{-1} . Also, characteristic peaks for the C-N and C=N stretching of the imidazole ring.
Mass Spec (m/z)	Molecular ion peak $[\text{M}]^+$ at approximately 190.16, along with characteristic fragmentation patterns involving the loss of imidazole and carbonyl groups.

X-ray Crystallography Data

To date, a publicly available crystal structure of **1,1'-Oxalyldiimidazole** has not been identified. Structural elucidation would provide definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Mechanism of Action in Carboxylic Acid Activation

1,1'-Oxalyldiimidazole activates carboxylic acids by converting them into highly reactive N-acylimidazolide intermediates. This process facilitates subsequent nucleophilic attack by amines or alcohols to form amides or esters, respectively.



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Figure 2. Mechanism of carboxylic acid activation and subsequent nucleophilic substitution.

The first step involves the nucleophilic attack of the carboxylic acid on one of the carbonyl carbons of ODI, leading to the formation of a tetrahedral intermediate which then collapses to release an imidazolium carboxylate and form the reactive acylimidazolide. In the second step, a nucleophile (such as an amine in peptide synthesis) attacks the carbonyl carbon of the acylimidazolide, forming a new tetrahedral intermediate that subsequently collapses to yield the final amide or ester product and regenerates an imidazole molecule.

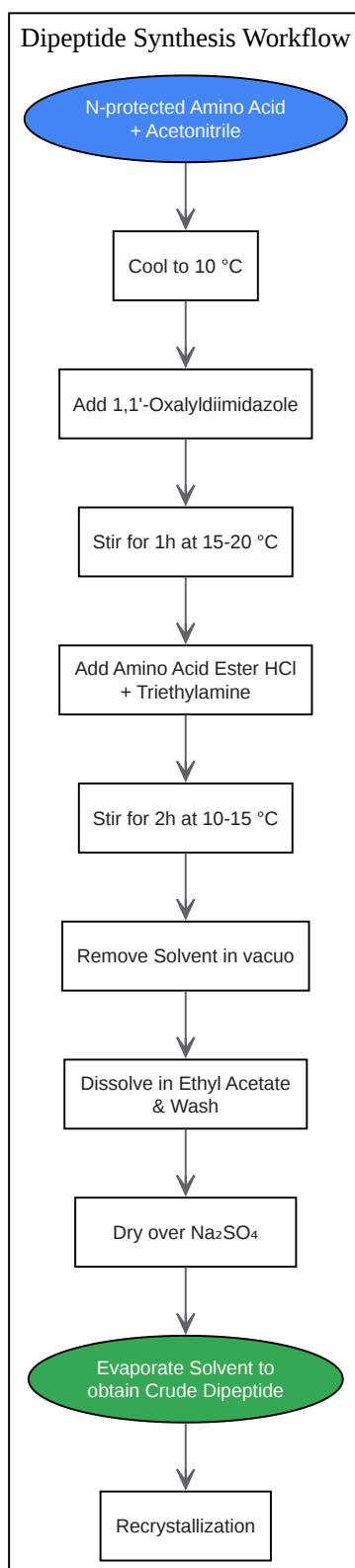
Applications in Drug Development and Organic Synthesis

The primary application of **1,1'-Oxalylidiimidazole** is as a coupling reagent in the synthesis of amides and esters. Its high reactivity and the mild conditions under which it can be employed make it particularly suitable for complex and sensitive substrates often encountered in drug discovery and development.

Peptide Synthesis

ODI is an effective reagent for the formation of peptide bonds. It activates the C-terminus of an N-protected amino acid, which can then be coupled with the N-terminus of another amino acid or peptide.

The following protocol is adapted from a known procedure for peptide coupling using **1,1'-Oxalyldiimidazole**.^[4]



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Figure 3. Experimental workflow for a typical dipeptide synthesis using **1,1'-Oxalyldiimidazole**.

Materials:

- N-protected α -amino acid (10 mmol)
- **1,1'-Oxalyldiimidazole** (11 mmol)
- α -Amino acid ester hydrochloride (10 mmol)
- Triethylamine (10 mmol)
- Acetonitrile
- Ethyl acetate
- 5% NaHCO_3 solution
- 2% HCl solution
- Brine
- Anhydrous Na_2SO_4

Procedure:

- A solution of the N-protected α -amino acid in acetonitrile is cooled to 10 °C.
- **1,1'-Oxalyldiimidazole** is added while maintaining the temperature below 15 °C.
- The mixture is stirred for 1 hour at 15-20 °C.
- A mixture of the α -amino acid ester hydrochloride and triethylamine in acetonitrile is added.
- The resulting mixture is stirred for 2 hours at 10-15 °C.
- The solvent is removed under reduced pressure.
- The residue is dissolved in ethyl acetate and washed successively with 5% NaHCO_3 , 2% HCl, and brine.

- The organic layer is dried over anhydrous Na_2SO_4 .
- The solvent is evaporated to yield the crude dipeptide, which can be further purified by recrystallization.

Synthesis of Other Biologically Active Molecules

The ability of ODI to facilitate amide and ester bond formation under mild conditions is highly valuable in the synthesis of a wide range of biologically active molecules beyond peptides. This includes the synthesis of small molecule drugs, natural product analogues, and various chemical probes used in biomedical research.

Safety and Handling

1,1'-Oxalyldiimidazole is a reactive chemical and should be handled with appropriate safety precautions. It is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

1,1'-Oxalyldiimidazole is a potent and versatile reagent for the activation of carboxylic acids. Its utility in the synthesis of amides and esters under mild conditions has made it a valuable tool in organic synthesis, particularly in the fields of peptide chemistry and drug discovery. This guide has provided a comprehensive overview of its synthesis, structure, and applications, and it is hoped that the information and protocols presented herein will be a valuable resource for researchers. Further studies to fully characterize its spectroscopic and crystallographic properties would be a welcome addition to the scientific literature.

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